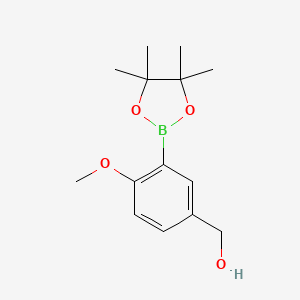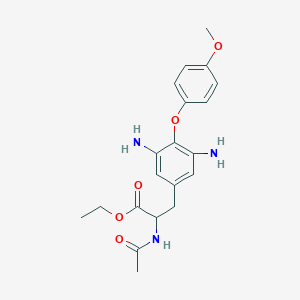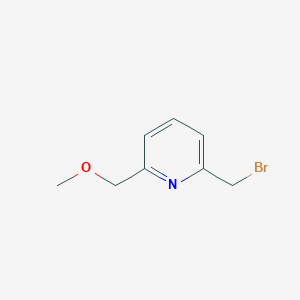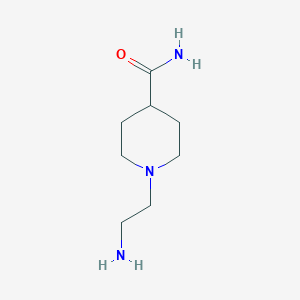
(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Overview
Description
“(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol” is a chemical compound. It is also known as 4-METHOXY-3- (4,4,5,5-TETRAMETHYL- [1,3,2]DIOXABOROLAN-2-YL)-PYRIDINE . The molecular formula of this compound is C12H18BNO3 and its molecular weight is 235.09 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a boron atom at the center of a tetramethyl-1,3,2-dioxaborolan-2-yl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 346.7±27.0 °C and a predicted density of 1.06±0.1 g/cm3 . It is typically stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Studies
- Compounds similar to (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, such as boric acid ester intermediates with benzene rings, have been synthesized and characterized using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods help confirm the structures of such compounds (Huang et al., 2021).
Applications in Solar Cells
- Arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties, containing elements similar to this compound, have been developed as efficient hole transporting materials for stable perovskite solar cells (Liu et al., 2016).
Antimicrobial Activities
- Some boronate ester derivatives, structurally related to this compound, have shown antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in antimicrobial research (Patterson et al., 2015).
Crystallography and Computational Studies
- Detailed crystallography and computational studies using density functional theory (DFT) have been conducted on compounds similar to this compound to understand their molecular structures and physicochemical properties (Wu et al., 2021).
Synthesis of Novel Compounds
- The synthesis of novel compounds containing elements similar to this compound has been reported, providing insights into new chemical structures and potential applications (Mandala et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of novel copolymers , suggesting that they may interact with various biochemical targets.
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, can form reversible covalent complexes with proteins, sugars, and other organic compounds . This property allows them to participate in various chemical reactions, including C-C bond formation, oxidation, and reduction .
Biochemical Pathways
Given its structural similarity to other boronic acid derivatives, it may be involved in various biochemical reactions, including those involving protein interactions and signal transduction .
Pharmacokinetics
The compound’s predicted boiling point is 3467±270 °C, and its predicted density is 106±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Boronic acid derivatives are known to interact with various biological targets, potentially leading to a wide range of cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol . For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at 2-8°C .
Properties
IUPAC Name |
[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-8,16H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCHQFOAQUDKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyclohexylimidazo[1,5-a]pyrazine](/img/structure/B3267037.png)
![4-Fluorobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3267045.png)


![5-cyano-2-methyl-4-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B3267069.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(naphthalen-2-yl)acetamide](/img/structure/B3267081.png)
![5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3267084.png)


![4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3267114.png)


![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carbaldehyde](/img/structure/B3267133.png)
